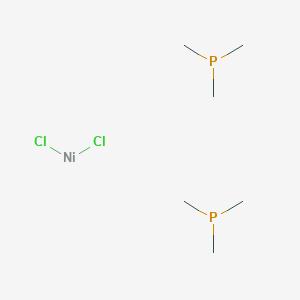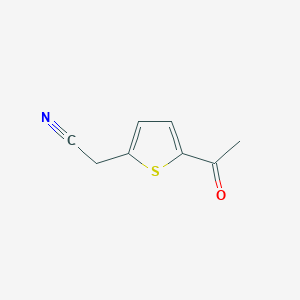
8,5'-Cyclo-damp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,5'-Cyclo-damp is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying muscarinic acetylcholine receptors. This compound is a derivative of muscarine, a natural product found in certain mushrooms. The unique structure of 8,5'-Cyclo-damp allows it to selectively bind to muscarinic receptors, making it a valuable tool for studying the physiological and biochemical effects of these receptors.
Mechanism of Action
The mechanism of action of 8,5'-Cyclo-damp involves its selective binding to muscarinic receptors. Once bound, this compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways. The specific effects of 8,5'-Cyclo-damp on muscarinic receptors depend on the subtype of receptor and the tissue or organ in which it is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8,5'-Cyclo-damp are diverse and depend on the specific muscarinic receptor subtype and tissue or organ being studied. In general, this compound can modulate the activity of muscarinic receptors, leading to changes in intracellular signaling pathways and downstream physiological effects. These effects can include changes in heart rate, smooth muscle contraction, and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 8,5'-Cyclo-damp in lab experiments is its selectivity for muscarinic receptors. This allows researchers to study the specific effects of muscarinic receptor activation without interference from other receptor subtypes. Additionally, the unique structure of 8,5'-Cyclo-damp makes it a valuable tool for studying the structure-activity relationships of muscarinic receptor ligands. However, one limitation of using this compound is its challenging synthesis, which can limit its availability for use in research.
Future Directions
There are several future directions for research on 8,5'-Cyclo-damp. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Additionally, researchers are interested in studying the effects of 8,5'-Cyclo-damp on different muscarinic receptor subtypes and in different tissues and organs. This could lead to a better understanding of the physiological and biochemical effects of muscarinic receptor activation and could have implications for the development of new therapeutics for diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 8,5'-Cyclo-damp involves several steps. The starting material is muscarine, which is converted into a precursor molecule through a series of chemical reactions. This precursor is then cyclized to form the final product, 8,5'-Cyclo-damp. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Scientific Research Applications
8,5'-Cyclo-damp has been used extensively in scientific research to study muscarinic receptors. These receptors are involved in a wide range of physiological processes, including the regulation of heart rate, smooth muscle contraction, and cognitive function. By selectively binding to these receptors, 8,5'-Cyclo-damp can be used to probe the function of muscarinic receptors in various tissues and organs.
properties
CAS RN |
100217-00-3 |
|---|---|
Molecular Formula |
C10H12N5O6P |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
(7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
CFRPMSDTAMOMAA-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
synonyms |
8,5'-cyclo(deoxyadenosine 5'-monophosphate) 8,5'-cyclo-dAMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)







![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

